REACTION_CXSMILES
|
[C:1](N1C2C(=NC=CC=2)N=N1)(=[O:3])[CH3:2].[CH2:13]([OH:24])[CH2:14][C:15]1[CH:23]=[CH:22][C:20]([OH:21])=[C:17]([O:18][CH3:19])[CH:16]=1.[OH-].[Na+]>C1COCC1.Cl>[C:1]([O:21][C:20]1[CH:22]=[CH:23][C:15]([CH2:14][CH2:13][OH:24])=[CH:16][C:17]=1[O:18][CH3:19])(=[O:3])[CH3:2] |f:2.3|
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Name
|
|
Quantity
|
0.964 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1N=NC2=NC=CC=C21
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC(OC)=C(O)C=C1)O
|
Name
|
|
Quantity
|
5.95 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 25° C. for 60 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography (Biotage Horizon, 40M, Si, ˜30 mL/min, 100% hexanes for 144 mL, gradient to 50% EtOAc in hexanes over 360 mL, gradient to 100% EtOAc over 1944 mL)
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=C1)CCO)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |